3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the addition of catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDKs, preventing their activity and thereby inhibiting cell proliferation. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the kinase active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring, offering different biological activities.
Uniqueness
3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and dichlorophenyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H6Cl3N3O2 |
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Molecular Weight |
342.6 g/mol |
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H6Cl3N3O2/c14-6-1-2-7(8(15)3-6)10-4-11(13(20)21)19-12(18-10)9(16)5-17-19/h1-5H,(H,20,21) |
InChI Key |
IXSFFWVOPBBETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=NN3C(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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